2,4-dichloro-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide
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Overview
Description
2,4-DICHLORO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a dimethyl group, and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,4-dimethyl-6-oxo-1(6H)-pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.
Major Products
Oxidation: N-oxides of the pyridinyl moiety.
Reduction: Alcohol derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-DICHLORO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Shares the benzamide core but lacks the pyridinyl moiety.
2,4-Dimethylpyridine: Contains the pyridinyl group but lacks the benzamide structure.
N-Substituted Benzamides: Various derivatives with different substituents on the benzamide core.
Uniqueness
2,4-DICHLORO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H12Cl2N2O2 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(2,4-dimethyl-6-oxopyridin-1-yl)benzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-8-5-9(2)18(13(19)6-8)17-14(20)11-4-3-10(15)7-12(11)16/h3-7H,1-2H3,(H,17,20) |
InChI Key |
KSVOKJCKDAKHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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